3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a pyridine ring fused to a 1,2,4-triazole ring
Mechanism of Action
Mode of Action
It’s known that the compound can form metal complexes , which suggests it may interact with metal ions or metal-containing proteins in the body.
Biochemical Pathways
The compound’s ability to form metal complexes could potentially influence various biochemical pathways, particularly those involving metal ions or metalloproteins.
Result of Action
Biochemical Analysis
Biochemical Properties
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal ions, forming coordination complexes that can modulate enzyme activity . These interactions often involve the nitrogen atoms in the triazole and pyridine rings, which can coordinate with metal ions such as zinc and copper. Additionally, this compound can act as a ligand in metal-organic frameworks, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and phosphatases, thereby altering signal transduction pathways . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression underscore the compound’s potential as a biochemical tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, coordination with metal ions, and hydrophobic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biochemical properties . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites . These interactions with metabolic pathways underscore the compound’s potential as a tool for studying cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and binding proteins These localization patterns can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with formic acid to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a triazole ring allows for versatile functionalization and a broad range of applications, distinguishing it from other similar heterocyclic compounds .
Properties
IUPAC Name |
3-pyridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPXYDJSESBHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239862 | |
Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-08-2 | |
Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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